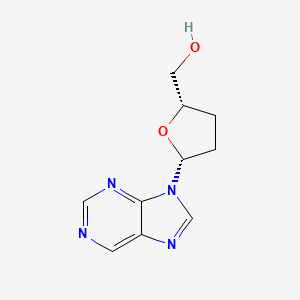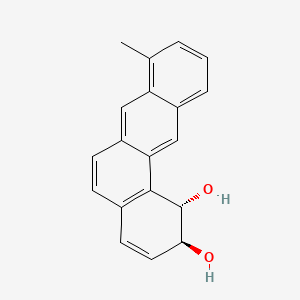
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a member of the benz(a)anthracene family, known for their significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors. The purity and yield of the product are critical, and thus, advanced purification techniques like recrystallization and chromatography are employed.
化学反応の分析
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products
The major products formed from these reactions include various quinones, fully hydrogenated derivatives, and substituted aromatic compounds.
科学的研究の応用
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This interaction can lead to mutations and other genetic alterations. The compound also affects various signaling pathways within the cell, influencing processes such as cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking hydroxyl groups.
Benz(a)anthracene-7,12-dione: A derivative with ketone groups instead of hydroxyl groups.
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, diacetate, trans-: An acetylated form of the compound.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is unique due to its specific hydroxylation pattern and methyl substitution. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
84189-35-5 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
(1S,2S)-8-methyl-1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C19H16O2/c1-11-3-2-4-13-10-16-14(9-15(11)13)6-5-12-7-8-17(20)19(21)18(12)16/h2-10,17,19-21H,1H3/t17-,19+/m0/s1 |
InChIキー |
SVWMTONRXYHEIV-PKOBYXMFSA-N |
異性体SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)[C@@H]([C@H](C=C4)O)O |
正規SMILES |
CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)C(C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


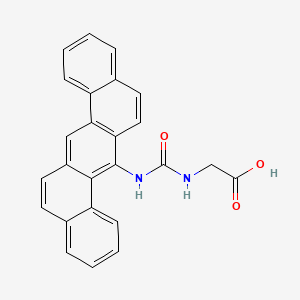
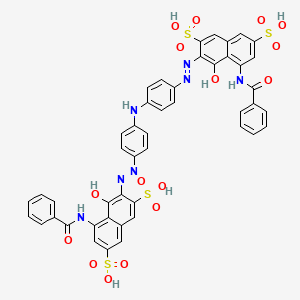
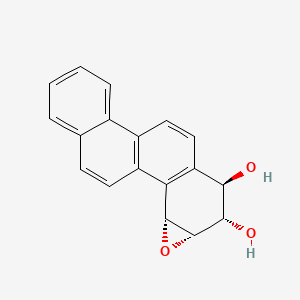
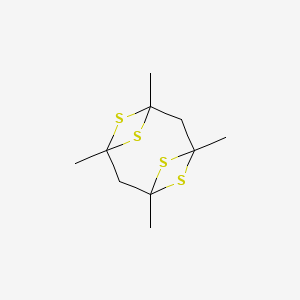
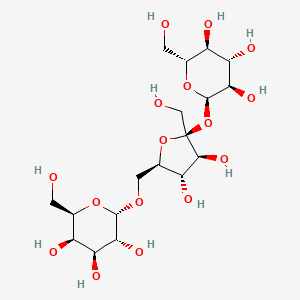
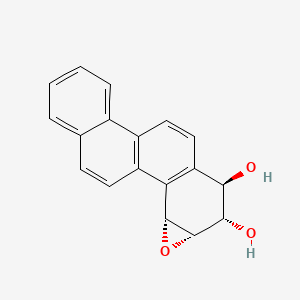
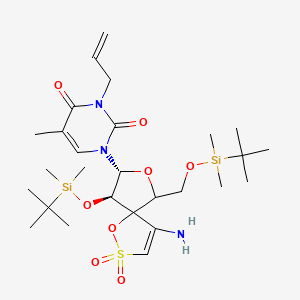
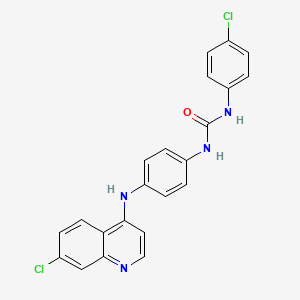
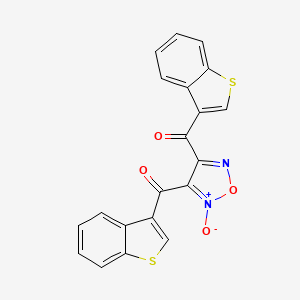
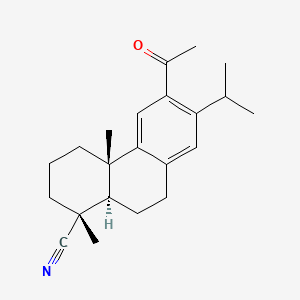
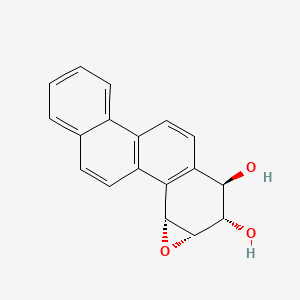
![Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12796926.png)

